N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3OS/c19-18(20,21)14-3-1-2-13(8-14)16(25)24-17-23-15(10-26-17)12-6-4-11(9-22)5-7-12/h1-8,10H,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAHXEMSJGOXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the cyanophenyl and trifluoromethylbenzamide groups. One common synthetic route includes the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring. This is followed by the coupling of the cyanophenyl group and the trifluoromethylbenzamide moiety under specific reaction conditions such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials with specific properties such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets in proteins. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the thiazole ring or benzamide moiety, influencing physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity (LogP): The trifluoromethyl group reduces LogP compared to bromine or phenoxy substituents. For example: Target compound: Estimated LogP ~3.5 (calculated using fragment-based methods). Bromophenyl analog (): Higher LogP (~4.2) due to bromine.
- Solubility: Cyano and trifluoromethyl groups may reduce aqueous solubility compared to morpholine-containing filapixant .
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a thiazole moiety linked to a trifluoromethylbenzamide, which contributes to its pharmacological properties. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated the potential of thiazole derivatives, including this compound, in exhibiting antitumor activity .
Key Findings:
- IC50 Values : The compound has shown promising IC50 values against various cancer cell lines. For instance, it demonstrated an IC50 of approximately 1.61 µg/mL against Jurkat cells, indicating potent cytotoxicity compared to standard drugs like doxorubicin .
- Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins involved in apoptosis, such as Bcl-2 .
Antimicrobial Activity
In addition to its antitumor properties, this compound has also exhibited antimicrobial activity .
Research Insights:
- A study highlighted that thiazole derivatives possess significant antibacterial effects comparable to established antibiotics like norfloxacin. The presence of electron-withdrawing groups enhances this activity .
- The compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of thiazole derivatives.
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxicity |
| Trifluoromethyl Group | Enhances lipophilicity and cellular uptake |
| Substituents on Phenyl Ring | Modifications can significantly alter potency; electron-donating groups improve activity |
Case Studies
- Case Study 1: Antitumor Efficacy
- Case Study 2: Antimicrobial Testing
Q & A
Basic Research Questions
Q. What are the key structural features of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, and how do they influence reactivity?
- Answer : The compound features a thiazole core substituted with a 4-cyanophenyl group and a benzamide moiety containing a trifluoromethyl (-CF₃) group. The electron-withdrawing -CF₃ group enhances electrophilic reactivity, while the thiazole ring enables π-π stacking and hydrogen bonding. The cyanophenyl substituent contributes to hydrophobicity and potential interactions with aromatic residues in biological targets .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To verify proton environments and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation.
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., C≡N stretch from the cyanophenyl group at ~2200 cm⁻¹) .
Q. What are the primary biological targets hypothesized for this compound?
- Answer : Based on structural analogs (e.g., thiazole derivatives with similar substituents), potential targets include kinases (e.g., EGFR, VEGFR) and apoptosis-related proteins (e.g., caspases). The trifluoromethyl group may enhance binding to hydrophobic pockets in enzyme active sites .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced potency?
- Answer :
- Substituent Modification : Replace the cyanophenyl group with halogenated or methoxy-substituted phenyl rings to modulate electron density and steric effects.
- Thiazole Ring Replacement : Test oxadiazole or triazole analogs to alter binding kinetics.
- Example : A study on N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-hydroxyphenylsulfonamido)benzamide showed improved solubility and activity when replacing the methoxy group with hydroxyl .
Q. How should researchers resolve conflicting data on this compound’s mechanism of action?
- Answer :
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target dependency.
- Pathway Analysis : Employ phosphoproteomics or transcriptomics to identify downstream effects (e.g., caspase activation for apoptosis vs. kinase inhibition for proliferation) .
- Example : A related compound induced apoptosis via caspase-3/7 activation but also inhibited PI3K/AKT signaling, requiring orthogonal assays to dissect primary mechanisms .
Q. What computational methods are suitable for predicting binding modes of this compound?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR (PDB ID: 1M17).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Free Energy Calculations : Apply MM/GBSA to estimate binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
